molecular formula C22H22N2O4 B15074896 N'-(3-Ethoxy-4-hydroxybenzylidene)-2-(naphthalen-2-yloxy)propanehydrazide CAS No. 881455-61-4

N'-(3-Ethoxy-4-hydroxybenzylidene)-2-(naphthalen-2-yloxy)propanehydrazide

Katalognummer: B15074896
CAS-Nummer: 881455-61-4
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: NVBYHUHINBUEQQ-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-naphthyloxy)propanohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a naphthyloxy group. The molecular formula for this compound is C24H27N3O3, and it has a molecular weight of 405.501 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-naphthyloxy)propanohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(2-naphthyloxy)propanohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-naphthyloxy)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-naphthyloxy)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-naphthyloxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-naphthyloxy)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .

Eigenschaften

CAS-Nummer

881455-61-4

Molekularformel

C22H22N2O4

Molekulargewicht

378.4 g/mol

IUPAC-Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide

InChI

InChI=1S/C22H22N2O4/c1-3-27-21-12-16(8-11-20(21)25)14-23-24-22(26)15(2)28-19-10-9-17-6-4-5-7-18(17)13-19/h4-15,25H,3H2,1-2H3,(H,24,26)/b23-14+

InChI-Schlüssel

NVBYHUHINBUEQQ-OEAKJJBVSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC3=CC=CC=C3C=C2)O

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.